Product packaging for 3-(4-aminophenoxy)propanoic acid(Cat. No.:CAS No. 350699-65-9)

3-(4-aminophenoxy)propanoic acid

Cat. No.: B2950637
CAS No.: 350699-65-9
M. Wt: 181.191
InChI Key: BXZFRAKKWTXCSD-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)propanoic acid is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is characterized by the SMILES string O=C(O)CCOC1=CC=C(N)C=C1 . This compound serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both a carboxylic acid and a primary aniline functional group, allows for further derivatization and incorporation into more complex molecules. Researchers utilize this compound in the development of potential pharmaceuticals and other fine chemicals. The product is also commercially available as a hydrochloride salt (CAS 1311313-84-4) with a molecular weight of 217.65 g/mol for applications requiring that specific form . Please note that this product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B2950637 3-(4-aminophenoxy)propanoic acid CAS No. 350699-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZFRAKKWTXCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350699-65-9
Record name 3-(4-aminophenoxy)propanoic acid
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Methodologies for the Synthesis of 3 4 Aminophenoxy Propanoic Acid

Direct Synthetic Routes from Readily Available Precursors

Direct synthetic routes to 3-(4-aminophenoxy)propanoic acid offer the advantage of shorter reaction sequences. These methods typically involve the formation of the ether linkage and the introduction of the propanoic acid chain in a concerted or sequential manner from simple, commercially available compounds.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming the aryl ether bond in this compound. byjus.comdalalinstitute.com This approach typically involves the reaction of a phenoxide with an activated aryl halide. For the synthesis of the target compound, this would conceptually involve the reaction of a 4-halonitrobenzene with a 3-hydroxypropanoate, followed by reduction of the nitro group. The presence of an electron-withdrawing group, such as a nitro group, in the para position to the leaving group (halide) is crucial for activating the aromatic ring towards nucleophilic attack. byjus.com

A common strategy involves the reaction of p-nitrophenol with a 3-halopropionic acid derivative under basic conditions. google.com The phenoxide, generated in situ by a base like sodium hydroxide, acts as the nucleophile, displacing the halide on the propionic acid side chain.

Amino Group Introduction Strategies

The introduction of the amino group is a critical step in the synthesis of this compound. A prevalent and effective strategy is the reduction of a nitro group precursor. The synthesis often commences with 4-nitrophenol (B140041) or a derivative, which already contains the nitrogen functionality in an oxidized state. google.com

The reduction of the nitro intermediate, 3-(4-nitrophenoxy)propanoic acid, to the corresponding amine is a well-established transformation. This can be achieved using various reducing agents. A common method involves catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.compsu.edu This method is often high-yielding and produces the desired amine with high purity.

Carboxylic Acid Chain Construction Methods

The construction of the propanoic acid chain is typically achieved through a Michael addition or a substitution reaction. One of the most direct methods involves the reaction of 4-aminophenol (B1666318) with acrylic acid or its esters (e.g., methyl acrylate). nih.govmdpi.com

In this reaction, the amino group of 4-aminophenol acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated carbonyl compound. When acrylic acid is used, the reaction is typically carried out in water at reflux, directly yielding the desired product. nih.gov If an acrylic ester is used, the reaction results in the corresponding ester, which can then be hydrolyzed to the carboxylic acid.

Multistep Synthetic Strategies for Advanced Precursors and Total Synthesis

Multistep syntheses provide a more controlled and often higher-yielding approach to this compound, particularly for larger-scale production or when high purity is required. vapourtec.comsavemyexams.com These strategies involve the sequential formation of the key structural features of the molecule.

Formation of the Phenoxy Ether Linkage

The formation of the phenoxy ether linkage is a cornerstone of many multistep syntheses of this compound. A widely used method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing this compound, a common approach starts with p-nitrophenol. google.com

The p-nitrophenol is first deprotonated with a suitable base, such as sodium hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and reacts with a 3-halopropionic acid, such as (S)-(-)-2-chloropropionic acid, in a substitution reaction to form the ether linkage. This reaction yields R-(+)-2-(4-nitrophenoxy)propanoic acid. google.com The reaction conditions, such as temperature and solvent, are optimized to ensure a high yield of the desired ether.

Reactant 1Reactant 2BaseSolventTemperature (°C)ProductYield (%)Reference
p-Nitrophenol(S)-(-)-2-chloropropionic acidNaOH (25-30% aq.)-70-80R-(+)-2-(4-nitrophenoxy)propanoic acid~90
IodobenzenePhenolKOHDMSO80Diphenyl ether98 chemicalbook.com

Introduction and Transformation of the Amino Functionality

The reduction of R-(+)-2-(4-nitrophenoxy)propanoic acid to R-(+)-2-(4-aminophenoxy)propanoic acid is efficiently carried out by catalytic hydrogenation. google.com The reaction typically employs a palladium on carbon (Pd/C) catalyst and is conducted under a hydrogen atmosphere at elevated temperatures. This method is highly effective, often providing near-quantitative yields of the desired amino acid.

SubstrateCatalystReaction ConditionsProductYield (%)Reference
R-(+)-2-(4-nitrophenoxy)propanoic acidPalladium on carbonH₂, 60°CR-(+)-2-(4-aminophenoxy)propanoic acid~98

Asymmetric Synthetic Approaches for Chiral Analogs

While this compound itself is achiral, significant research has been dedicated to the asymmetric synthesis of its chiral analogs, particularly the 2-substituted variants. These methods are crucial for accessing enantiomerically pure compounds for pharmacological studies.

A prominent strategy involves the use of a chiral starting material. For instance, the synthesis of R-(+)-2-(4-aminophenoxy)propanoic acid is achieved by reacting p-nitrophenol with the commercially available chiral synthon, (S)-(-)-2-chloropropionic acid. google.com This nucleophilic substitution reaction proceeds with inversion of stereochemistry, establishing the desired chirality which is retained through subsequent reaction steps like the reduction of the nitro group. google.com

Catalytic asymmetric synthesis represents a more advanced and efficient approach. scispace.com This involves using a chiral catalyst to induce stereoselectivity in a reaction with a prochiral substrate. sioc-journal.cn For analogs of this compound, this could involve the asymmetric hydrogenation of a corresponding dehydroamino acid or β-keto ester precursor using chiral transition metal complexes, such as those based on rhodium or ruthenium. smolecule.com Another powerful technique is the alkylation of a glycine (B1666218) derivative chelated to a chiral nickel(II) complex. beilstein-journals.orgrsc.org This method allows for the asymmetric synthesis of various α-amino acids with high diastereoselectivity by reacting the complex with an appropriate alkyl halide. rsc.org After the alkylation step, the chiral auxiliary can be removed, yielding the enantiomerically enriched amino acid. rsc.org

Biocatalytic methods, such as using enzymes like lactate (B86563) dehydrogenases (LDHs), have also emerged for the asymmetric synthesis of chiral hydroxypropanoic acids from their corresponding keto-acids, offering high enantiomeric excess under mild conditions. nih.gov

Green Chemistry Principles in Synthetic Route Design

Solvent-Free and Environmentally Benign Solvent Reactions

A key principle of green chemistry is the reduction or elimination of hazardous solvents. The use of water as a reaction solvent is a prime example of an environmentally benign approach. nih.gov The synthesis of related structures via the reaction of an aminophenol with acrylic acid in water highlights the feasibility of this green solvent. nih.govnih.gov Additionally, research into solvent-free reaction conditions is an active area. rsc.org Such reactions, often conducted with solid-phase catalysts or by simply heating the neat reactants, can significantly reduce solvent waste.

Catalytic Methodologies for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways with lower energy consumption and reduced waste. epa.gov In the synthesis of this compound precursors, catalytic hydrogenation is a key step. The reduction of a nitro group to an amine using a heterogeneous catalyst like palladium on carbon (Pd/C) is a high-yield reaction that uses molecular hydrogen, a clean reagent, and allows for easy recovery and reuse of the catalyst. google.com This method is superior to stoichiometric reducing agents like iron or tin in acidic media, which generate large amounts of metallic waste. Esterification and hydrolysis reactions can also be performed with catalytic amounts of acid or base, minimizing waste compared to using stoichiometric reagents. nih.govgoogle.com

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the "greenness" of a synthetic route. epa.govwikipedia.org It measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govwikipedia.org

Addition reactions, such as the Michael addition of 4-aminophenol to acrylic acid, are highly atom-economical as, ideally, all atoms of the reactants are incorporated into the product, resulting in 100% atom economy. nih.govscranton.edu

In contrast, substitution reactions, such as the Williamson ether synthesis using a halo-acid, have inherently lower atom economy. scranton.eduprimescholars.com In this process, the halogen atom from the acid and the hydrogen from the phenol's hydroxyl group are not incorporated into the final product but end up as byproducts (e.g., in a salt like KCl), thus generating waste. epo.org

Atom Economy Comparison of Synthetic Routes

Reaction Type General Equation Atom Economy Reference
Addition Reaction A + B → C High (Theoretically 100%) nih.gov

By prioritizing addition and catalytic reactions over stoichiometric substitution and elimination reactions, chemists can design more sustainable and efficient syntheses for this compound and its derivatives. nih.gov

Chemical Transformations and Derivatization Studies of 3 4 Aminophenoxy Propanoic Acid

Reactions at the Amino Group: Amidation, Alkylation, Acylation, and Diazotization Reactions

The primary amino group in 3-(4-aminophenoxy)propanoic acid is a key site for derivatization, readily undergoing reactions typical of aromatic amines.

Amidation and Acylation: The amino group can be acylated to form amides. This includes reactions with sulfonyl chlorides to yield sulfonamides and with isocyanates to produce urea (B33335) derivatives. For instance, related aminophenoxy compounds have been reacted with methanesulfonyl chloride or aryl isocyanates to generate the corresponding sulfonamides and ureas, respectively. These reactions typically proceed in the presence of a base like pyridine (B92270) to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group is a viable synthetic route. A notable derivative, 3-(4-(bis(2-chloroethyl)amino) phenoxy)propanoic acid, is an example of a di-alkylated analog. google.com The synthesis of such nitrogen mustards often involves initial reduction of a nitro-precursor to the amine, followed by bis-alkylation using reagents like oxirane (ethylene oxide) in an acidic medium. google.com

Diazotization: The primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a range of functional groups. The diazotization of R-(+)-2-(4-aminophenoxy)propionic acid, a closely related compound, is performed using sodium nitrite (B80452) (NaNO₂) in an acidic solution, typically with sulfuric acid at low temperatures (0–10 °C). The resulting diazonium salt is unstable and can be subsequently hydrolyzed in situ to yield the corresponding hydroxyl derivative, R-(+)-2-(4-hydroxyphenoxy)propionic acid. This reaction provides a direct pathway to convert the amino functionality into a hydroxyl group.

Table 1: Diazotization-Hydrolysis of (4-aminophenoxy)propanoic Acid Derivative

ReactantReagentsConditionsProductReference
R-(+)-2-(4-aminophenoxy)propionic acidSodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄)0-10 °CR-(+)-2-(4-hydroxyphenoxy)propionic acid

Reactions at the Carboxylic Acid Group: Esterification, Amide Formation, Reduction, and Activation Strategies

The carboxylic acid group provides another reactive handle for the chemical modification of this compound.

Esterification: The carboxylic acid can be converted to its corresponding esters through reactions with alcohols under acidic catalysis, a process known as Fischer esterification. For example, the methyl ester has been synthesized by reacting the acid with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov This transformation is crucial for protecting the carboxylic acid group or for modifying the compound's solubility and pharmacokinetic properties. lookchem.com

Amide Formation: The formation of an amide bond is one of the most important transformations of the carboxylic acid group. Due to the acid-base reaction between a carboxylic acid and an amine, direct amide formation requires harsh conditions. orgoreview.comchemistrysteps.com Therefore, the carboxylic acid is typically activated first. Common activation strategies involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). orgoreview.comchemistrysteps.comlibretexts.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond with high yields at room temperature. orgoreview.comchemistrysteps.com Often, additives like N,N-Dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) are used to enhance the reaction rate and suppress side reactions. google.comnih.gov This method has been used to couple 3-(4-(bis(2-chloroethyl)amino)phenoxy)propanoic acid to steroidal lactams, demonstrating its utility in synthesizing complex molecules. google.com

Reduction: While direct reduction of the carboxylic acid is possible, it often proceeds via its more reactive derivatives like esters or amides. Amides derived from this compound can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively replaces the carbonyl oxygen with two hydrogen atoms, converting the carboxamide functionality into an aminoethyl group.

Electrophilic Aromatic Substitution and Other Aromatic Ring Modifications

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the amino and the phenoxy groups. Both are electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org Since the para position relative to the amino group is substituted, electrophilic attack is expected to occur predominantly at the positions ortho to the strongly activating amino group (C3 and C5).

While specific studies on the EAS of this compound itself are not widely reported, the reactivity of related aminophenoxy systems provides insight. For instance, highly activated aromatic rings like those in aryl amines can undergo nitrosation with the nitrosonium cation (NO⁺). Furthermore, computational studies on 4-(4-aminophenoxy)phenol (B3130052) confirm the ortho/para directing effects of the aminophenoxy group, with nitration and bromination yielding ortho-substituted products. Therefore, reactions such as halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to proceed at the positions adjacent to the amino group. minia.edu.eg It is important to note that the reaction conditions must be carefully controlled, as the Lewis acids used in reactions like Friedel-Crafts alkylation can complex with the basic amino group, deactivating the ring towards substitution. ucalgary.cayoutube.com

Functionalization and Conjugation Strategies

The dual functionality of this compound makes it an excellent candidate for various functionalization and conjugation strategies, allowing its incorporation into larger molecular architectures and materials.

Covalent Attachment to Polymeric Scaffolds

The molecule can serve as a monomer in polymerization reactions. For example, related aminophenoxy benzoic acids have been used as AB-type monomers in direct polycondensation reactions to synthesize hyperbranched aromatic polyamides. researchgate.net These reactions are typically carried out in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) using condensing agents such as triphenyl phosphite (B83602) and pyridine. researchgate.netimpactfactor.org The resulting polymers often exhibit high thermal stability and good solubility in organic solvents. researchgate.netmdpi.commdpi.com By copolymerizing with AB₂-type monomers, the degree of branching and the physical properties of the resulting polyamides can be precisely controlled. researchgate.net

Table 2: Synthesis of Aromatic Polyamides via Direct Polycondensation

MonomersCondensing AgentsSolventPolymer TypeReference
3-(4-aminophenoxy)benzoic acid (AB) and 3,5-bis(4-aminophenoxy)benzoic acid (AB₂)Triphenyl phosphite, PyridineNMPHyperbranched aromatic polyamide researchgate.net
4,5-bis(4-aminophenoxy)pyrene and various dicarboxylic acidsYamazaki condensing agentsNMPElectroactive polyamides mdpi.com
4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and various dicarboxylic acidsYamazaki–Higashi methodNMPFluorinated aromatic polyamides mdpi.com

Surface Modification Techniques for Interface Science

The carboxylic acid functionality is particularly useful for grafting the molecule onto surfaces, especially those functionalized with amino groups. This is achieved by forming a stable amide bond, often facilitated by carbodiimide (B86325) chemistry (EDC/DCC). researchgate.netcd-bioparticles.com This strategy has been employed to covalently link related phenoxy propanoic acid-functionalized zinc phthalocyanines to amine-modified iron oxide (IONPs) and silica (B1680970) (SiNPs) nanoparticles. researchgate.net Such surface modifications are critical for developing new materials for applications like photodynamic therapy. Similarly, the amino group can be used to attach the molecule to surfaces functionalized with carboxylic acids or other electrophilic groups. This approach has been used to conjugate molecules to gold nanoparticles (AuNPs) for biosensing applications. nih.govijnnonline.net

Design and Synthesis of Chemically Modified Analogs for Fundamental Studies

This compound and its close analogs serve as scaffolds for creating libraries of chemically modified derivatives for fundamental biological and chemical studies. A significant body of research has focused on synthesizing derivatives of the closely related N-(4-hydroxyphenyl)-β-alanine. nih.govresearchgate.netresearchgate.netplos.org In these studies, the initial ester is converted to a hydrazide by reacting with hydrazine. nih.gov This hydrazide intermediate is then condensed with various aromatic and heterocyclic aldehydes to produce a wide range of hydrazones. nih.govplos.org These synthetic analogs have been instrumental in structure-activity relationship (SAR) studies, leading to the discovery of compounds with potent antimicrobial and anticancer properties. researchgate.netresearchgate.netelsevierpure.com This highlights the value of the aminophenoxy propanoic acid core in designing novel bioactive agents.

3 4 Aminophenoxy Propanoic Acid As a Building Block in Polymer Science

Monomer for Polycondensation Reactions

The presence of both an amino and a carboxylic acid group on the same molecule makes 3-(4-aminophenoxy)propanoic acid an ideal AB-type monomer for polycondensation reactions. This process involves the step-wise reaction between these functional groups to form long polymer chains, with the elimination of a small molecule, such as water.

Polycondensation with Anhydrides and Diacids to Form Polyimides and Polyamides

This compound can be polymerized to create polyamides. Additionally, it can react with dianhydrides or diacids to form poly(amide-imide)s and other related polymer structures. For instance, the polycondensation of an aminodicarboxylic acid like this compound can proceed via methods like the Yamazaki-Higashi phosphorylation to produce poly(amic acid)s, which are precursors to polyimides. pageplace.de These poly(amic acid)s can then be thermally or chemically imidized to yield the final polyimide. pageplace.de

The general scheme for the formation of a polyamide from this compound is a self-polycondensation reaction where the amine group of one monomer reacts with the carboxylic acid group of another. This process is often facilitated by condensing agents.

Similarly, to form poly(amide-imide)s, this compound can be reacted with a dianhydride. The amino group of the monomer first reacts with the anhydride (B1165640) to form an amide linkage and a carboxylic acid, which is part of the amic acid intermediate. Subsequent dehydration leads to the formation of the imide ring.

Formation of Other Polymeric Architectures (e.g., Polyesters, Poly(ester-amides))

The versatility of this compound extends to the synthesis of other polymer architectures. While direct polyester (B1180765) formation from this monomer alone is not typical due to the presence of the amine group, it can be incorporated into polyester and poly(ester-amide) structures through copolymerization with other monomers.

Poly(ester-amides) (PEAs) are a class of polymers that combine the beneficial properties of both polyesters and polyamides. nih.govnih.govresearchgate.net These materials can be synthesized using monomers that contain both ester and amide-forming functional groups. nih.gov this compound can be a valuable component in the synthesis of PEAs, contributing both an amine and a carboxylic acid functionality. For example, it could be copolymerized with diols and dicarboxylic acids, or with amino alcohols, to create a variety of PEA structures. The incorporation of this monomer can influence the final properties of the PEA, such as its thermal stability, mechanical strength, and biodegradability. nih.govnih.gov

Copolymerization Strategies for Tailored Macromolecular Structures

Copolymerization is a powerful strategy to fine-tune the properties of polymers. By incorporating this compound with other monomers, a wide range of macromolecular structures with specific characteristics can be achieved.

For instance, in the synthesis of hyperbranched aromatic polyamides, 3-(4-aminophenoxy)benzoic acid (an AB monomer) has been copolymerized with 3,5-bis(4-aminophenoxy)benzoic acid (an AB2 monomer). researchgate.net This approach allows for the control of the degree of branching in the final polymer, which in turn affects properties like solubility, viscosity, and mechanical strength. researchgate.net Although this specific example uses a related compound, the principle applies to this compound as well. By copolymerizing it with AB2 or other multifunctional monomers, hyperbranched or cross-linked structures can be obtained.

Incorporation into Main-Chain and Side-Chain Polymers

The structure of this compound allows for its incorporation into both the main chain and side chains of polymers.

When used in polycondensation reactions as described above, the monomer becomes an integral part of the main-chain of the resulting polyamide or poly(amide-imide). The phenoxypropanoic acid moiety contributes to the flexibility and solubility of the polymer backbone.

Alternatively, this compound can be chemically modified to be attached as a side-chain to a pre-existing polymer backbone. For example, the carboxylic acid group could be reacted with a hydroxyl or amino group on a polymer, or the amino group could be reacted with a suitable functional group on another polymer. This approach is useful for modifying the surface properties of materials or for introducing specific functionalities.

Influence of Molecular Architecture on Polymer Characteristics and Performance (academic investigation of this influence)

The molecular architecture of polymers derived from this compound has a profound impact on their characteristics and performance. Academic research has explored these structure-property relationships in detail.

For hyperbranched polyamides, the ratio of linear (AB) to branching (AB2) monomers is a critical factor. researchgate.net Increasing the proportion of the branching monomer generally leads to a decrease in the Young's modulus of the resulting copolymer films. researchgate.net The glass transition temperature (Tg) can also be influenced, with a minimum Tg observed at a 50% composition of the AB2 monomer in one study. researchgate.net These changes are attributed to the increased free volume and reduced chain entanglement in the more highly branched structures.

The introduction of ether linkages, such as the one present in this compound, into the backbone of aromatic polyamides can enhance their solubility and processability without significantly compromising their thermal stability. mdpi.com This is a crucial advantage for high-performance polymers, which are often difficult to process due to their rigid structures. The position of the ether linkage (meta or para) on the benzene (B151609) ring can also influence the polymer's properties, affecting the rigidity of the polymer chain and, consequently, its thermal and mechanical characteristics. mdpi.com

Below is a data table summarizing the influence of monomer composition on the properties of hyperbranched aromatic polyamide copolymers, based on findings from a study on related monomers. researchgate.net

AB2 Monomer Feed Ratio (%) Glass Transition Temperature (Tg) (°C) Softening Point (Ts) (°C) Young's Modulus (GPa)
02102802.4
202002602.1
401952401.8
501902301.7
602002201.6
80210220-
100220220-

This data is based on a study of copolymers from 3-(4-aminophenoxy)benzoic acid and 3,5-bis(4-aminophenoxy)benzoic acid and is presented here to illustrate the principles of how monomer composition can affect polymer properties. researchgate.net

Coordination Chemistry of 3 4 Aminophenoxy Propanoic Acid

Ligand Design and Chelating Properties Towards Metal Centers

The structure of 3-(4-aminophenoxy)propanoic acid, featuring a flexible propanoic acid chain, an ether linkage, and an amino group on a phenyl ring, makes it a highly versatile ligand for coordinating with metal centers. The primary donor sites for chelation are the nitrogen atom of the amino group and the oxygen atoms of the deprotonated carboxylate group. This arrangement allows the molecule to act as a bidentate ligand, forming stable chelate rings with a metal ion.

The design of ligands based on aminophenol and amino acid structures is a well-established strategy in coordination chemistry. derpharmachemica.comscirp.org The presence of both a hard donor (carboxylate oxygen) and a borderline donor (amino nitrogen) allows this compound to coordinate with a variety of transition metals, lanthanides, and main group elements. scirp.orgresearchgate.net Studies on analogous compounds, such as (±)-2-amino-3-(4-hydroxyphenyl)propionic acid and ligands derived from tyrosine, confirm that coordination typically occurs through the amino and carboxylate groups. scirp.orgscirp.orgrdd.edu.iq This bidentate N,O-coordination is a common and stable binding mode. rdd.edu.iq

Furthermore, the aminophenoxy moiety can exhibit redox non-innocence, meaning the ligand itself can participate in redox processes. This property is crucial in the design of catalysts, as the ligand can store and release electrons, influencing the reactivity of the metal center. derpharmachemica.com The flexible propoxy chain also allows for conformational adaptability, enabling the formation of various coordination geometries and contributing to the stability of the resulting metal complexes. The potential for the ether oxygen to participate in coordination, although less common, could lead to tridentate behavior under specific conditions, further expanding its coordination capabilities.

Synthesis of Metal Complexes and Supramolecular Assemblies

The synthesis of metal complexes involving this compound and its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in a solvent. The choice of solvent, temperature, and stoichiometry are critical factors that influence the final product's structure and dimensionality.

Common synthetic procedures involve dissolving the ligand and a metal salt, such as a chloride or nitrate (B79036) salt of copper, cobalt, nickel, or zinc, in a solvent like ethanol, methanol (B129727), or a water-methanol mixture. scirp.orgscirp.orgnih.gov The reaction mixture is often heated under reflux for several hours to ensure complete complexation. scirp.orgnih.gov The resulting metal complex may precipitate from the solution upon cooling or after adjusting the pH, and can then be isolated by filtration. nih.gov For example, copper and nickel complexes have been synthesized by refluxing the ligand with the corresponding metal chloride in an ethanolic solution. nih.gov Similarly, cobalt(II) complexes have been prepared by reacting the ligand with cobalt(II) chloride hexahydrate. scirp.org

Beyond discrete mononuclear or binuclear complexes, this compound is an excellent building block for constructing more complex supramolecular assemblies. The presence of hydrogen bond donors (amino group, carboxylic acid) and acceptors (carboxylate oxygen, ether oxygen) facilitates the formation of extended networks through hydrogen bonding. mdpi.com These non-covalent interactions can link individual complex units into one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. mdpi.commdpi.com Research on closely related aminophenoxy propionic acid derivatives has shown their capacity to form intricate, stable, multi-component assemblies, such as tetrameric eight-helix bundles, held together by a network of hydrogen bonds. researchgate.net The synthesis of these supramolecular structures often relies on slow evaporation or diffusion techniques to allow for the ordered growth of single crystals. mdpi.commdpi.com

Table 1: Examples of Synthesis Conditions for Related Aminophenoxy Ligand Complexes

Metal IonLigand TypeSolventReaction ConditionsReference
Co(II)(±)-2-amino-3-(4-hydroxyphenyl)propionic acidWater/MethanolReflux for 4 hours scirp.org
Cu(II)Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acidAqueous EthanolReflux for 4 hours nih.gov
Ni(II)Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acidEthanolReflux for 4 hours nih.gov
Cr(III)2-amino-3-(1-hydrogen-indol-3-yl) propanoic acid (Tryptophan)WaterStirring for 3 hours at room temperature chemmethod.com
Rare-earth metals (Ln)Aminophenoxy ligandTHFAmine elimination reaction researchgate.net

Structural Elucidation of Metal-Ligand Architectures through Advanced Analytical Methods

A comprehensive understanding of the structure and bonding in metal complexes of this compound is achieved through a combination of advanced analytical techniques. Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles within the crystal lattice. riken.jplibretexts.org This technique provides unequivocal evidence of the ligand's coordination mode, the geometry of the metal center (e.g., octahedral, square planar), and the nature of any supramolecular interactions. mdpi.commdpi.comresearchgate.net

In addition to X-ray crystallography, a suite of spectroscopic and analytical methods is employed for thorough characterization:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups involved in coordination. A shift in the stretching frequencies of the N-H (amino) and C=O (carboxyl) bands upon complexation provides strong evidence of their binding to the metal ion. scirp.orgrdd.edu.iqchemmethod.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, helping to deduce the coordination geometry around the metal ion. scirp.orgchemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution, confirming the binding sites and providing insights into the symmetry of the complex. researchgate.netresearchgate.net

Elemental Analysis: This analysis determines the mass percentages of carbon, hydrogen, and nitrogen, which helps to confirm the empirical formula of the synthesized complex. nih.govchemmethod.com

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and thus the oxidation state and electronic configuration of the metal center. scirp.orgnih.gov

Mass Spectrometry: This technique helps to confirm the molecular weight of the ligand and its complexes. researchgate.net

Together, these methods provide a complete picture of the metal-ligand architecture, from the primary coordination sphere to the extended supramolecular network. mdpi.comresearchgate.net

General Principles of Applications in Catalysis (e.g., as a ligand in transition metal catalysis)

The metal complexes derived from this compound and related ligands hold significant promise in the field of catalysis, particularly in reactions mediated by transition metals. The effectiveness of these complexes as catalysts stems from the synergistic interplay between the metal center and the ligand. derpharmachemica.comresearchgate.net

The ligand architecture provides a specific steric and electronic environment around the metal ion, which can be fine-tuned to control the catalytic activity and selectivity. derpharmachemica.com Key principles underlying their catalytic applications include:

Metal-Ligand Cooperativity: The aminophenoxy ligand can actively participate in the catalytic cycle. Its ability to act as a proton or electron reservoir (redox non-innocence) can facilitate substrate activation and bond-forming or bond-breaking steps. derpharmachemica.com This cooperative action between the metal and ligand is a cornerstone of modern catalyst design.

Substrate Activation: The Lewis acidic metal center can coordinate to a substrate molecule, polarizing its bonds and making it more susceptible to nucleophilic attack. The ligand structure helps to create a specific binding pocket for the substrate, influencing the regioselectivity and stereoselectivity of the reaction.

Mimicking Enzyme Active Sites: Aminophenol- and amino acid-based ligands are used to create synthetic models of metalloenzyme active sites. derpharmachemica.com For instance, iron complexes with aminophenolate ligands have been shown to mimic the function of 2-aminophenol (B121084) dioxygenases, enzymes that catalyze the aromatic C-C bond cleavage of aminophenols. derpharmachemica.com

Homogeneous and Heterogeneous Catalysis: These complexes can be used as homogeneous catalysts, dissolved in the reaction medium. Alternatively, they can be anchored to solid supports, creating heterogeneous catalysts that are easily separated from the reaction products and can be recycled, which is advantageous for industrial processes. researchgate.net

Complexes featuring aminophenoxy-type ligands have shown potential in various catalytic transformations, including oxidation reactions, polymerization, and carbon-carbon bond-forming reactions like the aldol (B89426) reaction. derpharmachemica.comresearchgate.netsmolecule.com The combination of a tunable transition metal and a versatile, potentially non-innocent ligand like this compound offers a powerful platform for the development of novel and efficient catalysts. chim.it

Advanced Analytical Methodologies for Characterization of 3 4 Aminophenoxy Propanoic Acid

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(4-aminophenoxy)propanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For derivatives of this compound, ¹H and ¹³C NMR analyses are routinely performed. For instance, in a study of related compounds, ¹³C NMR data in DMSO-d₆ showed characteristic peaks at chemical shifts (δ) of 31.64, 47.91, 115.29, 115.82, 140.56, 149.13, and 170.27 ppm, corresponding to the different carbon atoms in the molecule. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a derivative of this compound, recorded using the KBr pellet technique, displayed characteristic absorption bands (νmax) at 3321 cm⁻¹ (O-H), 3263 cm⁻¹ (N-H), 3199 cm⁻¹ (NH₂), and 1611 cm⁻¹ (C=O). mdpi.com These bands confirm the presence of the hydroxyl, amine, and carboxylic acid functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The analysis of related aminophenoxyacetic acid compounds has been conducted in the 200–400 nm range to study their electronic properties. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The molecular weight of 3-(4-aminophenyl)propanoic acid has been calculated to be 165.19 g/mol . nih.gov

Spectroscopic Technique Parameter Measured Typical Findings for this compound and its derivatives
¹³C NMRChemical Shift (δ) in ppm31.64, 47.91, 115.29, 115.82, 140.56, 149.13, 170.27 (in DMSO-d₆) mdpi.com
FT-IRWavenumber (νmax) in cm⁻¹~3321 (O-H), ~3263 (N-H), ~3199 (NH₂), ~1611 (C=O) mdpi.com
Mass SpectrometryMolecular Weight165.19 g/mol (for 3-(4-aminophenyl)propanoic acid) nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It is widely used for purity assessment of propanoic acid derivatives. researchgate.net For instance, HPLC methods have been developed for the determination of related aminobiphenyl compounds in various matrices. nih.gov The choice of column, mobile phase, and detector is critical for achieving optimal separation. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. GC-MS has been successfully employed for the determination of related aminobiphenyl hemoglobin adducts. nih.gov The optimization of chromatographic conditions, such as injector and oven temperatures, is crucial for accurate analysis. rjstonline.com

Size Exclusion Chromatography (SEC): While less common for small molecules like this compound itself, SEC can be relevant in the context of its potential use in polymer synthesis. For example, polyimides derived from related diamines have been characterized, and their molecular weights would be determined using techniques like SEC. researchgate.net

Chromatographic Technique Application Key Parameters
HPLCPurity assessment, QuantificationColumn type, Mobile phase composition, Detection wavelength researchgate.net
GC-MSIdentification, QuantificationColumn type, Temperature program, Ionization mode rjstonline.com
SECMolecular weight determination of polymersColumn type, Mobile phase, Calibration standards

Advanced X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction are used to study their solid-state structure and polymorphism.

Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phases of a material. The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline structure. For example, PXRD patterns are used to characterize different crystalline forms (polymorphs) of related pharmaceutical compounds, with distinct peaks indicating a specific crystal lattice. google.com

Elemental Analysis and Quantitative Determination Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental verification of its chemical formula.

Elemental Analysis: This technique measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. For a derivative of 3-((4-hydroxyphenyl)amino)propanoic acid with the formula C₁₂H₁₉N₅O₃, the calculated elemental composition was C, 51.23%; H, 6.81%; N, 24.90%. The experimentally found values were C, 50.93%; H, 6.50%; N, 24.61%, which are in close agreement with the calculated values. mdpi.com

Quantitative Determination Techniques: Besides chromatographic methods, other techniques can be used for quantitative analysis. For instance, quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance in a sample with high precision and accuracy, and it has been applied to the analysis of amino acids. nih.gov

Analytical Technique Information Provided Example Data for a Related Compound (C₁₂H₁₉N₅O₃) mdpi.com
Elemental AnalysisElemental composition (% by weight)Calculated: C, 51.23; H, 6.81; N, 24.90. Found: C, 50.93; H, 6.50; N, 24.61.
Quantitative NMR (qNMR)Precise concentration of the analyteNot specifically reported for this compound but is a standard method.

Computational and Theoretical Investigations of 3 4 Aminophenoxy Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 3-(4-aminophenoxy)propanoic acid at the electronic level. These methods model the electron density to determine the ground-state energy and, from it, derive a host of molecular properties.

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations can map the distribution of electrons and identify regions susceptible to electrophilic or nucleophilic attack. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy group, particularly the amino (-NH2) group and the benzene (B151609) ring. The LUMO is likely distributed over the carboxylic acid moiety and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's stability and reactivity. For instance, in a DFT study of a related compound, ethyl-2-(4-aminophenoxy) acetate, the HOMO and LUMO energies were calculated to be -5.2648 eV and -0.2876 eV, respectively, resulting in an energy gap of 4.9808 eV. mdpi.com Similar calculations for this compound would yield precise values for its electronic and reactivity profile.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors This table is illustrative, based on typical values for similar organic molecules, as direct computational studies for this compound are not publicly available. Calculations would typically be performed at a level of theory like B3LYP/6-311++G(d,p).

PropertySymbolFormulaHypothetical ValueUnit
HOMO EnergyEHOMO--5.35eV
LUMO EnergyELUMO--0.45eV
Energy GapΔEELUMO - EHOMO4.90eV
Ionization PotentialI-EHOMO5.35eV
Electron AffinityA-ELUMO0.45eV
Chemical Hardnessη(I - A) / 22.45eV
Chemical Potentialµ-(I + A) / 2-2.90eV
Electrophilicity Indexωµ² / (2η)1.72eV

Due to the presence of several single bonds—specifically within the ether linkage (-O-CH2-) and the propanoic acid chain (-CH2-CH2-COOH)—this compound can adopt multiple three-dimensional conformations. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them. epfl.ch

A relaxed potential energy surface (PES) scan is a common computational technique where specific dihedral angles are systematically rotated, and for each step, the rest of the molecular geometry is optimized. uni-muenchen.deresearchgate.net This process maps out the energy landscape, revealing the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. For the carboxylic acid group itself, a syn conformation (where the O=C-O-H dihedral angle is near 0°) is generally more stable than the anti conformation (near 180°), though the presence of solvents can influence this equilibrium. nih.gov The rotation around the C-O ether bond and the C-C bonds of the side chain would also lead to various conformers, with steric hindrance and intramolecular interactions dictating their relative stabilities.

Table 2: Illustrative Relative Energies of Potential Conformers This table presents a hypothetical energy landscape for this compound, demonstrating how different torsional arrangements could affect molecular stability. The conformer with the lowest energy is set as the reference (0.00 kcal/mol).

ConformerDihedral Angle 1 (Ar-O-CH₂)Dihedral Angle 2 (O-CH₂-CH₂)Dihedral Angle 3 (CH₂-CH₂-C=O)Relative Energy (kcal/mol)
1 (Global Minimum)~180° (anti)~180° (anti)~180° (anti)0.00
2~180° (anti)~60° (gauche)~180° (anti)0.85
3~90° (skew)~180° (anti)~180° (anti)1.50
4~180° (anti)~180° (anti)~0° (syn)2.10

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems over time, such as the compound in a solvent. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule interacts with its surroundings.

For this compound in an aqueous solution, MD simulations can model the intricate network of hydrogen bonds. researchgate.net The carboxylic acid group can act as both a hydrogen bond donor (from the -OH group) and acceptor (at the carbonyl C=O oxygen). The amino group (-NH2) also serves as a hydrogen bond donor. These interactions with water molecules are crucial for determining the compound's solubility and solution-phase conformation.

Furthermore, MD simulations can predict the formation of dimers, where two carboxylic acid molecules associate through strong double hydrogen bonds. researchgate.netacs.org This self-association behavior is a hallmark of carboxylic acids and significantly influences their physical properties. Simulations can provide insights into the stability and lifetime of these dimers and other aggregates in solution. researchgate.net

Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry offers powerful methods for predicting various types of spectra, which can then be compared with experimental data for structural validation. acs.orgcomputabio.com DFT is widely used to calculate vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic shieldings (corresponding to NMR chemical shifts). researchgate.netijcce.ac.ir

The prediction of an IR spectrum involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions. researchgate.net This yields a set of vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically scaled to correct for approximations in the theory and anharmonicity, leading to excellent agreement with experimental spectra. arxiv.org

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. rsc.orgnih.gov The calculation provides the absolute magnetic shielding for each nucleus, which is then converted to a chemical shift by referencing it to a standard compound like tetramethylsilane (B1202638) (TMS). numberanalytics.com Comparing the predicted ¹H and ¹³C NMR spectra with experimental results is a robust method for confirming the structure of a synthesized compound. acs.org

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data This table illustrates the typical accuracy of DFT-predicted spectroscopic data when compared to experimental values. Such a comparison is a standard procedure for validating a computed structure.

SpectrumParameterPredicted Value (DFT)Experimental Value
IRC=O stretch1755 cm⁻¹1720 cm⁻¹
IRN-H stretch (symm)3410 cm⁻¹3360 cm⁻¹
IRC-O-C stretch (asymm)1265 cm⁻¹1240 cm⁻¹
¹³C NMRCarbonyl Carbon (C=O)178.5 ppm175.0 ppm
¹³C NMRC-NH₂145.2 ppm142.8 ppm
¹H NMRCarboxyl H (-COOH)11.5 ppm12.1 ppm
¹H NMRAmino H (-NH₂)4.8 ppm5.2 ppm

Structure-Property Relationship Modeling Using Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. uitm.edu.mythieme-connect.com These models are built by calculating a set of molecular descriptors for each compound and then using regression techniques to find a mathematical equation that relates these descriptors to the observed property. thieme-connect.com

For a series of derivatives of this compound, a QSAR/QSPR study could be used to predict properties like herbicidal activity, receptor binding affinity, or solubility. mdpi.comresearchgate.net The first step involves generating a set of diverse analogues by modifying the parent structure. Next, a wide range of molecular descriptors would be calculated for each analogue. These can include:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices). thieme-connect.com

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges). chem-soc.si

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a model is developed that can predict the property of interest for new, unsynthesized compounds, thereby guiding the design of molecules with enhanced characteristics. orientjchem.org

Table 4: Example of a Hypothetical QSAR Model Equation This table illustrates a potential QSAR model for a hypothetical biological activity (Log(1/IC₅₀)). The model shows how different calculated molecular descriptors might contribute to the activity. Such models are used to prioritize the synthesis of new compounds.

QSAR Model Equation: Log(1/IC₅₀) = 0.75 * (XLogP) - 0.21 * (TPSA) + 1.52 * (Dipole_Z) + 2.34
Statistical Parameters:
Correlation Coefficient (R²)
Cross-validated R² (Q²)
Descriptor
XLogP
TPSA
Dipole_Z

Emerging Research Frontiers and Future Perspectives

Integration with Supramolecular Chemistry and Self-Assembly Processes

The unique molecular structure of 3-(4-aminophenoxy)propanoic acid, featuring both hydrogen bond donors (amine and carboxylic acid) and acceptors (ether and carbonyl oxygens), as well as an aromatic ring capable of π-π stacking, makes it an excellent candidate for the construction of organized supramolecular assemblies. Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions.

Derivatives of this compound can be designed to act as amphiphiles, molecules with distinct hydrophilic (water-loving) and hydrophobic (water-repelling) parts. In aqueous environments, these amphiphilic derivatives could self-assemble into various nanoscale structures such as micelles, vesicles, or nanofibers. The nature of these assemblies can be finely tuned by modifying the chemical structure of the derivatives, for instance, by introducing long alkyl chains to enhance hydrophobicity. Such self-assembled systems have potential applications in areas like drug delivery, where they can encapsulate therapeutic agents.

Furthermore, the ability of the carboxylic acid and amine groups to engage in hydrogen bonding can be exploited to form extended networks. The principles of crystal engineering, which involves the design and synthesis of solid-state structures, can be applied to predict and control the packing of these molecules in the crystalline state.

Novel Applications in Advanced Materials Science and Engineering

The inherent properties of the this compound scaffold are paving the way for its use in a variety of advanced materials.

Polymers: The amino and carboxylic acid functional groups allow this compound to be used as a monomer in polymerization reactions. For example, it can be incorporated into polyamides or polyesters, potentially imparting unique thermal and mechanical properties to the resulting polymers. The phenoxy group can enhance solubility and processability, which is a significant advantage in polymer manufacturing.

Liquid Crystals: The rigid aromatic core combined with a flexible propanoic acid chain is a structural motif found in some liquid crystalline compounds. By modifying the structure of this compound, for instance, by adding long alkyl chains or other mesogenic (liquid crystal-forming) groups, it may be possible to create novel liquid crystals. The thermal stability and mesophase behavior of such materials would be dependent on the specific molecular design.

Metal-Organic Frameworks (MOFs): The carboxylic acid group in this compound can act as a linker to coordinate with metal ions, forming metal-organic frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The properties of the resulting MOF, such as pore size and functionality, could be tailored by using different metal ions and by modifying the organic linker. The amino group on the phenoxy ring could also serve as a functional site within the MOF pores for specific applications.

Methodological Advancements in Synthetic Chemistry and Process Optimization

The synthesis of this compound and its derivatives is an active area of research, with a focus on improving efficiency, yield, and sustainability. A common synthetic route involves the reaction of 4-aminophenol (B1666318) with a suitable three-carbon synthon, such as acrylic acid or its esters.

Recent research has focused on the development of derivatives with enhanced biological activity, which often requires multi-step synthetic sequences. For example, the carboxylic acid can be converted to an amide or an ester, and the amino group can be acylated or alkylated. The optimization of these reactions is crucial for the efficient production of libraries of compounds for screening purposes.

Future advancements in this area may involve the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, and the development of one-pot reactions to reduce the number of synthetic steps and minimize waste. Flow chemistry, where reactions are carried out in continuous-flow reactors, could also offer advantages in terms of scalability and process control.

Challenges and Opportunities in Fundamental Chemical Research of Phenoxy Propanoic Acid Derivatives

While the potential of phenoxy propanoic acid derivatives is clear, there are several challenges and opportunities for fundamental research.

Challenges:

Stereocontrol: For derivatives with a chiral center, the development of stereoselective synthetic methods to obtain single enantiomers is a significant challenge. The biological activity of chiral molecules can be highly dependent on their stereochemistry.

Predicting Self-Assembly: While the structural features of these molecules suggest a propensity for self-assembly, predicting the resulting supramolecular architecture remains a complex challenge.

Structure-Property Relationships: A deeper understanding of the relationship between the molecular structure of these derivatives and their macroscopic properties (e.g., liquid crystallinity, polymer characteristics) is needed for the rational design of new materials.

Opportunities:

Computational Modeling: Computational studies, such as density functional theory (DFT), can provide valuable insights into the electronic structure, conformation, and intermolecular interactions of these molecules, aiding in the design of new derivatives with desired properties.

New Catalytic Systems: The development of new and more efficient catalysts for the synthesis and modification of phenoxy propanoic acid derivatives presents a significant opportunity.

Exploration of New Applications: The versatility of this chemical scaffold suggests that there are likely many undiscovered applications. Fundamental research into the chemical and physical properties of these compounds could open up new avenues in materials science, medicine, and beyond.

The ongoing research into this compound and its derivatives highlights the exciting potential of this class of compounds. Addressing the current challenges and capitalizing on the numerous opportunities will undoubtedly lead to significant scientific advancements and the development of innovative technologies.

Q & A

Q. How can computational tools predict the environmental fate of this compound?

  • Methodological Answer :
  • QSAR models : Input logP, pKa, and molecular weight into EPI Suite™ to estimate biodegradability (e.g., BIOWIN scores).
  • Molecular dynamics : Simulate interactions with soil organic matter or aqueous hydroxyl radicals to predict degradation half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.